molecular formula C14H16N4O3 B2971179 4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one CAS No. 2034495-92-4

4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one

Cat. No. B2971179
CAS RN: 2034495-92-4
M. Wt: 288.307
InChI Key: UXVUZSUWTOMPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PIPSO, and it has been synthesized using various methods.

Scientific Research Applications

Synthesis Techniques

Research has developed convenient methods for synthesizing azolyl piperidines, including compounds similar to "4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one." A notable technique involves the arylation of azoles followed by the reduction of the pyridine ring, extending to benzo analogues of the title compounds (Shevchuk et al., 2012). Additionally, strategies for the reductive amination of carbonyl derivatives with ω-amino fatty acids catalyzed by iron complexes have been developed, producing a variety of cyclic amines (Wei et al., 2019).

Sensor Development

Compounds with imidazole and pyridine units have been utilized in sensor development. For instance, a novel fluorescence sensor for hydrazine based on the pyrazole formation reaction from an imidazo[1, 2-a]pyridine derivative has been reported, offering selective detection in various conditions (Li et al., 2018).

Structural and Pharmacological Studies

Structural and conformational analyses of compounds derived from tropane-3-spiro-4'(5')-imidazoline, demonstrating potential as 5-HT3 receptor antagonists, highlight the relevance of the imidazoline ring as a bioisosteric replacement for carbonyl groups in pharmacological agents (Whelan et al., 1995).

Antiviral and Cytotoxic Agents

The synthesis and biological evaluation of α, β-unsaturated ketones and their corresponding fused pyridines as antiviral and cytotoxic agents have been explored. Certain derivatives have shown activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as broad-spectrum antitumor activity (El-Subbagh et al., 2000).

Heterocyclic Scaffolds for Therapeutic Agents

The imidazo[1,2-a]pyridine scaffold has been recognized for its extensive applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. It is considered a "drug prejudice" scaffold, leading to its representation in various marketed preparations (Deep et al., 2016).

properties

IUPAC Name

4-(4-pyridin-4-yloxypiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c19-13(12-9-16-14(20)17-12)18-7-3-11(4-8-18)21-10-1-5-15-6-2-10/h1-2,5-6,9,11H,3-4,7-8H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVUZSUWTOMPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CNC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one

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